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Compound of Interest

Compound Name:
2-(3-Chloro-4-

fluorophenoxy)ethanamine

CAS No.: 883524-07-0; 914086-51-4

Cat. No.: B2564182

Get Quote

Technical Profile: 2-(3-Chloro-4-
fluorophenoxy)ethanamine
CAS Number: 179674-56-3 (Free Base) / 914086-51-4 (HCl Salt) Formula:

Molecular Weight: 189.61 g/mol

Executive Summary & Applications
2-(3-Chloro-4-fluorophenoxy)ethanamine is a bifunctional pharmacophore combining a

lipophilic, metabolically stable halogenated aryl ether with a reactive primary amine. The

specific substitution pattern—chlorine at the meta position and fluorine at the para position—

modulates the electronic density of the aromatic ring, enhancing metabolic stability against

oxidative metabolism (e.g., CYP450 hydroxylation) while optimizing lipophilicity (

).

Key Applications:
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Kinase Inhibitors: Serves as a solvent-exposed tail in ATP-competitive inhibitors (e.g., EGFR,

VEGFR targets), where the ether oxygen acts as a hydrogen bond acceptor.

GPCR Ligands: Used in the synthesis of serotonin and dopamine receptor modulators.

Linker Chemistry: The primary amine allows for facile conjugation to scaffolds via amide

coupling, reductive amination, or nucleophilic substitution.

Synthesis & Sample Preparation
To understand impurity profiles in spectral data, one must understand the synthetic origin. The

industrial route typically involves the O-alkylation of 3-chloro-4-fluorophenol.

Synthetic Pathway (Graphviz)
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Figure 1: Common synthetic route via Gabriel Synthesis to avoid bis-alkylation.

Sample Preparation for Analysis:

NMR: Dissolve 10 mg in 0.6 mL DMSO-

(preferred for HCl salts) or CDCl

(for free base).

MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

Storage: Hygroscopic solid; store at -20°C under inert atmosphere.

Spectral Analysis: The Core Data
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of Fluorine-19 (

) introduces characteristic spin-spin coupling (

and

), splitting adjacent signals.

H NMR Data (400 MHz, DMSO-

)
Reference: TMS at 0.00 ppm. Data represents the Hydrochloride Salt.

Position
Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Assignment

NH 8.15 br s -

Ammonium

protons

(exchangeable)

Ar-H2 7.28 dd ,
Aromatic (Ortho

to Cl, Meta to F)

Ar-H5 7.35 t (pseudo) ,
Aromatic (Ortho

to F)

Ar-H6 7.02 dt ,
Aromatic (Ortho

to O)

O-CH 4.18 t
Methylene

adjacent to Ether

N-CH 3.21 t (br)

Methylene

adjacent to

Amine
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Interpretation Notes:

Fluorine Coupling: The proton at position 5 (ortho to F) typically appears as a pseudo-triplet

or complex multiplet due to similar large coupling constants from both the fluorine (

) and the neighboring proton H6 (

).

Ammonium Exchange: In DMSO-

, the ammonium protons appear as a broad singlet near 8.0 ppm. In CDCl

(free base), the NH

signal would appear upfield (~1.5 ppm).

C NMR Data (100 MHz, DMSO-

)
Significant C-F coupling observed.
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Carbon
Shift (

, ppm)

Splitting (

)
Assignment

C-4 (Ar) 152.5
d,

Hz
C-F ipso carbon

C-1 (Ar) 154.8
d,

Hz
C-O ipso carbon

C-3 (Ar) 120.5
d,

Hz
C-Cl ipso carbon

C-5 (Ar) 117.2
d,

Hz
CH ortho to F

C-2 (Ar) 115.8 s (or small d) CH ortho to Cl

C-6 (Ar) 114.5
d,

Hz
CH ortho to O

O-CH 66.2 s Ether methylene

N-CH 38.5 s Amine methylene

B. Mass Spectrometry (MS)
The presence of Chlorine-35 and Chlorine-37 creates a distinct isotope pattern essential for

identification.

Method: ESI+ (Electrospray Ionization, Positive Mode)
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Ion m/z (Theoretical)
Relative
Abundance

Interpretation

[M+H] 190.04 100%

Protonated molecular

ion (

Cl)

[M+H+2] 192.04 ~32%
Isotope peak (

Cl)

Fragment 173.01 Variable
Loss of NH

(Rare in soft ESI)

Fragment 147.00 High (in MS/MS)
Cleavage of ethyl

chain (Phenol cation)

Diagnostic Feature: Look for the 3:1 intensity ratio between m/z 190 and 192. If this ratio is

distorted, check for co-eluting impurities lacking chlorine.

C. Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR (Attenuated Total Reflectance)
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Wavenumber (cm

)
Assignment Structural Significance

3400 - 3250 N-H Stretch
Primary amine (doublet in free

base, broad in HCl)

2950 - 2850 C-H Stretch Aliphatic methylene groups

1590, 1490 C=C Stretch Aromatic ring breathing

1245 C-O-C Stretch
Aryl alkyl ether linkage (Strong

band)

1180 - 1100 C-F Stretch
Aryl-Fluorine (Very strong,

broad)

750 - 700 C-Cl Stretch Aryl-Chlorine

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common:

3-Chloro-4-fluorophenol (Starting Material):

Detection: LC-MS (negative mode, m/z 145) or

H NMR (aromatic region shifts).

Limit: < 0.5%.[1][2]

Bis-alkylation Product (Secondary Amine):

Structure: (Ar-O-CH

CH

)

NH.

Detection: MS [M+H]
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at m/z ~362.

Cause: Excess reagent during alkylation.

Elimination Product (Vinyl Ether):

Structure: Ar-O-CH=CH

.

Detection: NMR vinylic protons (

4.5 - 6.5 ppm).
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Figure 2: Standard Quality Control Workflow for library compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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